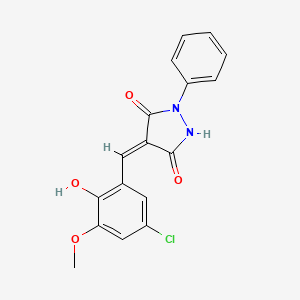![molecular formula C17H13N3OS2 B5741317 N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide CAS No. 4921-87-3](/img/structure/B5741317.png)
N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of PTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in various tissues. PTB has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
PTB has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. PTB has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have anti-microbial effects against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PTB in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying various cellular processes. However, one limitation of using PTB is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving PTB. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as an anti-inflammatory and anti-microbial agent. Additionally, further research is needed to fully understand the mechanism of action of PTB and its potential applications in various fields.
Applications De Recherche Scientifique
PTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-15(13-9-5-2-6-10-13)19-16(22)20-17-18-14(11-23-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKXUWGVNXFNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964187 | |
| Record name | N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide | |
CAS RN |
4921-87-3 | |
| Record name | NSC167893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)
